Arteether

Vue d'ensemble

Description

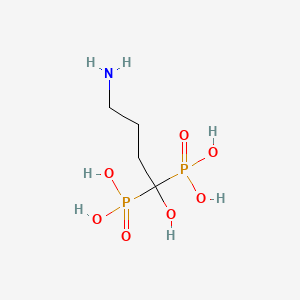

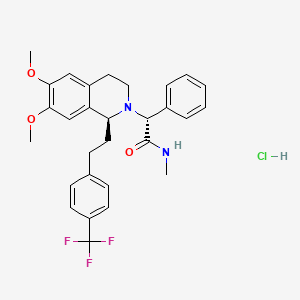

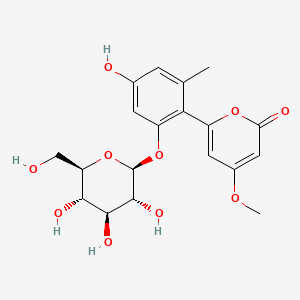

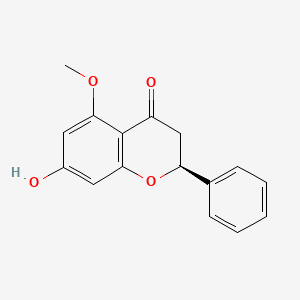

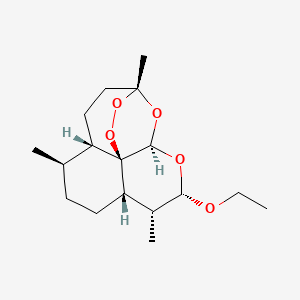

Arteether is an effective anti-malarial medicine. It is used to treat severe malaria caused by Plasmodium falciparum strains when other medicines are not effective . It is an ethyl ether derivative of artemisinin, which is a natural product of the Chinese medicinal plant Artemisia annua .

Synthesis Analysis

An efficient one-pot green synthesis of β-artemether/arteether from artemisinin has been developed using a sodium borohydride-cellulose sulfuric acid (CellSA) catalyst system . The green methodology is high yielding and the catalyst has good recyclability .

Molecular Structure Analysis

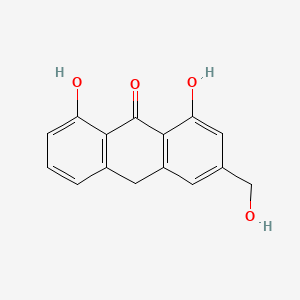

Arteether is a derivative of artemisinin extracted from the leaves of the plant Artemisia annua. Its antimalarial activity depends on its internal peroxide linkage . Unlike many other antimalarials, arteether does not contain a nitrogen-containing heterocycle ring system .

Chemical Reactions Analysis

Arteether is a schizonticidal drug. The endoperoxide bridges in Arteether are cleaved by the binding of haeme and liberate highly active free radicals . These radicals bind to membrane proteins and cause lipid peroxidation and damages endoplasmic reticulum .

Physical And Chemical Properties Analysis

Arteether is a small molecule with a molecular formula of C16H26O5 . It has a density of 1.2±0.1 g/cm3, a boiling point of 357.5±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .

Applications De Recherche Scientifique

1. Antimalarial Efficacy

Arteether has been extensively studied for its antimalarial properties. It demonstrates potent in vitro activity against drug-resistant Plasmodium falciparum, one of the parasites responsible for malaria. Arteether is particularly effective in treating severe and complicated cases of falciparum malaria, showing rapid clearance of the parasite and aiding in quick recovery from symptoms such as fever and coma in cerebral malaria patients (Mohanty et al., 1997). Additionally, arteether has shown gametocytocidal activity, which is crucial for preventing the spread of malaria (Tripathi, Dutta, & Vishwakarma, 1996).

2. Pharmacokinetics and Bioavailability

Research on arteether has also focused on improving its pharmacokinetics and bioavailability. Studies have explored solid lipid nanoparticles and self-nanoemulsifying drug delivery systems as means to enhance the oral bioavailability of arteether. These methods have been found to significantly increase the absorption and effectiveness of arteether when administered orally, offering a promising approach for its delivery in malaria treatment (Dwivedi et al., 2014), (Memvanga & Préat, 2012).

3. Liver Safety Profile

A study examining the effects of arteether on Wistar rats found that at therapeutic doses, arteether is well-tolerated with no significant cyto-architectural changes in liver morphology. This suggests a favorable safety profile of arteether regarding liver health, an important consideration in drug development (Okunlola et al., 2013).

4. Plant Growth Inhibition Properties

Interestingly, arteether, derived from Artemisia annua, has been evaluated for its effect on plant growth. It has been found to be an effective growth inhibitor, particularly on root development in certain plant species. This unique property opens up potential applications in agriculture and weed control (Bagchi, Jain, & Kumar, 1997).

5. Other Pharmacological Properties

Further pharmacological studies have indicated that arteether does not significantly impact the central nervous, cardiovascular, and urinary systems, and lacks anti-inflammatory response in certain doses. These findings contribute to the overall understanding of the drug's safety and potential side effects, important in the context of its therapeutic use (Kar et al., 1989)

Safety And Hazards

Arteether is contraindicated in pregnant females below 16 years, known hypersensitivity to artemotil and/or sesame oil, treatment of uncomplicated falciparum malaria, and treatment of vivax malaria . Side effects include headache, nausea or vomiting, persistent cough, dizziness, body pain, pain at the injection site, stomach discomfort and pain, chills and rigor, watery diarrhea, unusual tiredness and weakness, low WBC and platelet count, and swelling of the liver .

Propriétés

IUPAC Name |

(1R,4S,5R,8S,9R,10S,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O5/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)22-21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14+,15-,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYNIRQVMRLPIQ-XQLAAWPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C2CCC(C3C24C(O1)OC(CC3)(OO4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Artemotil | |

CAS RN |

75887-54-6 | |

| Record name | Arteether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75887-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artemotil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13851 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ARTEMOTIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGL7GFB9YI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.